2-Ketoglutaric acid-13C5

Description

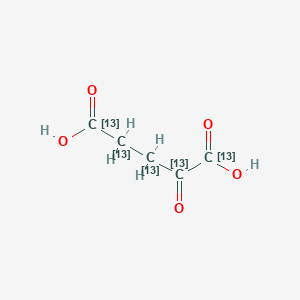

2-oxo(1,2,3,4,5-¹³C₅)pentanedioic acid is a stable isotope-labeled derivative of α-ketoglutaric acid (2-oxopentanedioic acid), where all five carbon atoms are replaced with carbon-13 (¹³C). This compound retains the core structure of α-ketoglutaric acid—a dicarboxylic acid with a ketone group at the C2 position—but its isotopic labeling enables precise tracking in metabolic studies, particularly in the tricarboxylic acid (TCA) cycle and amino acid biosynthesis . The ¹³C enrichment enhances detection sensitivity in nuclear magnetic resonance (NMR) and mass spectrometry (MS), making it indispensable for elucidating flux dynamics in cellular respiration and enzyme kinetics .

Propriétés

Formule moléculaire |

C5H6O5 |

|---|---|

Poids moléculaire |

151.06 g/mol |

Nom IUPAC |

2-oxo(1,2,3,4,5-13C5)pentanedioic acid |

InChI |

InChI=1S/C5H6O5/c6-3(5(9)10)1-2-4(7)8/h1-2H2,(H,7,8)(H,9,10)/i1+1,2+1,3+1,4+1,5+1 |

Clé InChI |

KPGXRSRHYNQIFN-CVMUNTFWSA-N |

SMILES isomérique |

[13CH2]([13CH2][13C](=O)O)[13C](=O)[13C](=O)O |

SMILES canonique |

C(CC(=O)O)C(=O)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid typically involves the isotopic labeling of 2-oxoglutaric acid. One common method is the carboxylation of labeled succinic acid derivatives. The reaction conditions often require a controlled environment to ensure the incorporation of the carbon-13 isotope .

Industrial Production Methods

Industrial production of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid is less common due to the specialized nature of isotopic labeling. it can be produced in specialized facilities that handle isotopic compounds, using methods similar to those in laboratory synthesis but scaled up for larger quantities .

Analyse Des Réactions Chimiques

Types of Reactions

2-oxo(1,2,3,4,5-13C5)pentanedioic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form succinic acid derivatives.

Reduction: It can be reduced to form hydroxy derivatives.

Substitution: It can undergo substitution reactions to form various esters and amides.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include succinic acid, hydroxy derivatives, and various esters and amides. These products are often used in further biochemical studies and industrial applications .

Applications De Recherche Scientifique

2-oxo(1,2,3,4,5-13C5)pentanedioic acid is widely used in scientific research, including:

Chemistry: It is used to study reaction mechanisms and isotopic effects.

Biology: It is used in metabolic studies to trace biochemical pathways.

Medicine: It is used in research on metabolic disorders and enzyme functions.

Industry: It is used in the production of labeled compounds for various applications.

Mécanisme D'action

The mechanism of action of 2-oxo(1,2,3,4,5-13C5)pentanedioic acid involves its role as an intermediate in the citric acid cycle. It acts as a substrate for various enzymes, including oxoglutarate dehydrogenase, which catalyzes its conversion to succinyl-CoA. This process is crucial for energy production and metabolic regulation .

Comparaison Avec Des Composés Similaires

Structural and Functional Similarities :

Differences :

- Physical properties such as melting point (≈113°C for α-ketoglutaric acid) and solubility remain similar, but the labeled variant may exhibit minor differences in spectral profiles due to isotopic mass effects .

2,4-Dioxopentanedioic Acid (CAS 139602-06-5)

Structural Contrasts :

- The additional oxo group reduces stability under acidic conditions, limiting its utility in long-term metabolic assays .

Perfluoro-n-[1,2,3,4,5-¹³C₅]pentanoic Acid

Isotopic Labeling Comparison :

- Both compounds employ ¹³C₅ labeling for traceability but differ fundamentally in structure: the perfluoro variant is a fully fluorinated, mono-carboxylic acid, while the target compound is a non-fluorinated dicarboxylic acid.

- Applications diverge significantly: perfluoro-¹³C₅-pentanoic acid is used in environmental monitoring of per- and polyfluoroalkyl substances (PFAS), whereas 2-oxo(¹³C₅)pentanedioic acid is specialized for biochemical studies .

Folate Derivatives with Pentanedioic Acid Moieties

Structural Complexity :

- Folates like 5-CH₃-H₄folate incorporate a pteridinyl group and a polyglutamyl tail, making them structurally distinct from the simpler 2-oxopentanedioic acid backbone .

- Biological Roles: Folates act as cofactors in one-carbon transfer reactions, whereas α-ketoglutaric acid derivatives participate in energy metabolism and epigenetic regulation via TCA cycle intermediates .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Key Functional Groups | Primary Application | Isotopic Content |

|---|---|---|---|---|

| 2-oxo(¹³C₅)pentanedioic acid | C₅¹³C₅H₆O₅ | -COOH, C=O | Metabolic flux analysis | ¹³C₅ |

| α-Ketoglutaric acid | C₅H₆O₅ | -COOH, C=O | TCA cycle substrate | None |

| 2,4-Dioxopentanedioic acid | C₅H₄O₆ | -COOH, 2×C=O | Organic synthesis | None |

| Perfluoro-¹³C₅-pentanoic acid | C₅¹³C₅HF₉O₂ | -CF₂-, -COOH | Environmental PFAS analysis | ¹³C₅ |

| 5-CH₃-H₄folate | C₂₀H₂₅N₇O₆ | Pteridinyl, -COOH | One-carbon metabolism | None |

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility (g/L, H₂O) | LogP |

|---|---|---|---|

| 2-oxo(¹³C₅)pentanedioic acid | ~113* | 150 | -0.54 |

| α-Ketoglutaric acid | 113 | 160 | -0.50 |

| 2,4-Dioxopentanedioic acid | 198 (dec.) | 90 | -0.87 |

| Perfluoro-¹³C₅-pentanoic acid | -30 | Miscible (methanol) | 2.1 |

*Estimated based on non-labeled analog .

Activité Biologique

2-Oxo(1,2,3,4,5-^13C_5)pentanedioic acid, commonly known as alpha-ketoglutaric acid (α-KG), is a key intermediate in the Krebs cycle and plays a significant role in various metabolic pathways. Its isotopically labeled form, 2-oxo(1,2,3,4,5-^13C_5)pentanedioic acid, is utilized in metabolic research due to its ability to trace metabolic pathways and study the dynamics of cellular metabolism. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic roles, and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 151.06 g/mol |

| CAS Number | 161096-83-9 |

| Appearance | White to off-white powder |

| Solubility (DMSO) | 250 mg/mL (1654.97 mM) |

Structural Characteristics

The compound features a dicarboxylic acid structure with a ketone group. The presence of stable carbon isotopes (^13C) allows for advanced tracing in metabolic studies.

Metabolic Role

Alpha-ketoglutaric acid is crucial in various biochemical processes:

- Krebs Cycle : Acts as an intermediate in the citric acid cycle, facilitating energy production.

- Amino Acid Synthesis : Serves as a precursor for the synthesis of amino acids such as glutamate and proline.

- Nitrogen Metabolism : Involved in the urea cycle and nitrogen transport.

Pharmacological Effects

Recent studies have highlighted several pharmacological effects of α-KG:

- Antioxidant Activity : Exhibits protective effects against oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes.

- Anti-inflammatory Properties : Modulates inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Demonstrated potential in protecting neuronal cells from apoptosis and enhancing cognitive functions in animal models.

Case Studies

- Study on Neuroprotection :

- Effects on Muscle Metabolism :

- Cancer Metabolism :

In Vitro Studies

In vitro studies have shown that α-KG influences various cellular mechanisms:

- Cell Proliferation : Enhances proliferation of certain cell lines while inducing apoptosis in cancer cells.

- Metabolic Tracing : Used as a tracer to study glucose metabolism and its impact on cellular respiration .

In Vivo Studies

In vivo studies have provided insights into the systemic effects of α-KG:

- Metabolic Regulation : Administration of α-KG has been shown to regulate glucose levels and improve insulin sensitivity in diabetic models .

- Longevity Studies : Research indicates that α-KG may extend lifespan by modulating metabolic pathways associated with aging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.